molecular formula C8H4ClN3 B174288 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 123531-24-8

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B174288
CAS No.: 123531-24-8
M. Wt: 177.59 g/mol
InChI Key: PZIUWGQZDDJQMW-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of this compound is C8H5ClN2O . Its molecular weight is 180.59 g/mol .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.59 g/mol, and it has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 180.0090405 g/mol .

Scientific Research Applications

Molecular Docking and Antimicrobial/Antioxidant Activity

A study focused on synthesizing novel pyridine derivatives, including those related to 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile. These compounds exhibited notable antimicrobial and antioxidant activities. Molecular docking screenings were conducted, revealing moderate to good binding energies with the target protein, GlcN-6-P synthase (Flefel et al., 2018).

Chemical Transformations under Nucleophilic Conditions

Research exploring the chemical reactivity of derivatives of this compound demonstrated various transformations under nucleophilic conditions. This work contributed to the development of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Palladium-Catalyzed Synthesis Applications

The synthesis of 3-alkenylimidazo[1,2-a]pyridines, including 6-chloro derivatives, was achieved using a palladium-catalyzed C-H alkenylation method. This process was applied to a wide variety of imidazo[1,2-a]pyridine derivatives, demonstrating the compound's utility in organic synthesis (Koubachi et al., 2008).

Coordination Polymer Applications

A study used a derivative of this compound to construct coordination polymers and zero-dimensional complexes. These complexes exhibited diverse dimensionality and were used to study the effects of solvents and ligand substituent groups on the formation of coordination polymers (Yin et al., 2021).

Synthesis of Chloroimidazo[4,5‐c]pyridines

Research on the synthesis of various chloroimidazo[4,5‐c]pyridines, including 6-chloro derivatives, developed a new route for their synthesis. This study contributed to the understanding of the chemical properties and potential applications of these compounds (Rousseau & Robins, 1965).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, structurally related to this compound, were synthesized and evaluated as potential fluorescent probes for DNA detection. This highlighted the compound's potential in biological and chemical sensing applications (Perin et al., 2011).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Future research will likely continue to explore the synthesis of imidazo[1,2-a]pyridines from various substrates and address the challenges associated with the reported methods . The ecological impact of the methods and the mechanistic aspects will also be important considerations .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIUWGQZDDJQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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